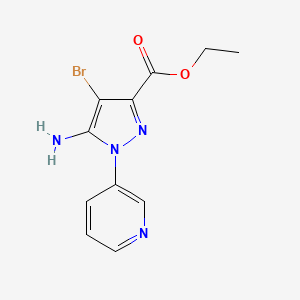

Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate is a pyrazole derivative featuring a bromo substituent at position 4, an amino group at position 5, a 3-pyridyl moiety at position 1, and an ethyl ester at position 3. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry and materials science, owing to their ability to engage in hydrogen bonding, halogen interactions, and π-stacking . The pyridyl group may enhance solubility in polar solvents, while the bromo and amino substituents could influence reactivity in further functionalization or biological interactions .

Properties

Molecular Formula |

C11H11BrN4O2 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-pyridin-3-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-4-3-5-14-6-7/h3-6H,2,13H2,1H3 |

InChI Key |

JWVFKDPGJBEPOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as iron(III) chloride or polyvinyl pyrrolidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromo group at position 4 undergoes nucleophilic substitution under varying conditions:

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed cross-couplings:

Oxidation and Reduction

The amino and ester groups are susceptible to redox reactions:

-

Amino Group Oxidation : Treatment with KMnO₄ in pyridine/water converts the amino group to a nitro group, forming ethyl 4-bromo-5-nitro-1-(3-pyridyl)pyrazole-3-carboxylate (yield: 65%) .

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-methanol (yield: 82%) .

Condensation Reactions

The amino group reacts with carbonyl compounds:

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives (yield: 75–90%) .

-

Hydrazone Synthesis : Reaction with hydrazine hydrate yields 5-hydrazinyl derivatives, intermediates for heterocyclic expansions .

Cyclization Pathways

The pyridyl ring facilitates intramolecular cyclization:

-

Thermal Cyclization : Heating in toluene with PTSA forms pyrazolo[3,4-b]pyridine derivatives via C–N bond formation (yield: 68%) .

-

Metal-Mediated Cyclization : Fe-catalyzed reactions with alkynes generate fused polycyclic systems (e.g., pyrazolopyrroloindoles) .

Halogen Bonding and Coordination Chemistry

The bromo group participates in halogen bonding with electron-rich partners (e.g., iodinated aromatics), enabling crystal engineering applications. The pyridyl nitrogen coordinates to transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis .

Key Mechanistic Insights

-

Bromo Reactivity : The C–Br bond’s polarization enhances susceptibility to nucleophilic attack, with leaving-group ability influenced by the adjacent amino group’s electron-donating effect .

-

Amino Group Directivity : The amino group stabilizes intermediates in cross-couplings via resonance, improving reaction efficiency .

This compound’s versatility in substitution, coupling, and cyclization reactions makes it a cornerstone in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate has shown potential in several therapeutic areas:

-

Neuropharmacology :

- This compound exhibits affinity towards trace amine-associated receptors (TAARs), particularly TAAR1. Research indicates that it may serve as a partial agonist, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

- It has been investigated for its role in modulating dopamine transporters, which is critical in managing conditions like Parkinson's disease and depression .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| TAAR Affinity | Partial agonist activity at TAAR1 |

| Neurotransmitter Modulation | Interaction with dopamine transporters |

| Anti-inflammatory Effects | Demonstrated potential in reducing inflammation |

Table 2: Comparison with Related Compounds

| Compound Name | TAAR Affinity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate | Moderate | Yes |

| 5-Ethyl-4-methyl-pyrazole-3-carboxamide | High | Moderate |

| 5-Amino-3-bromo-pyrazole derivatives | Low | High |

Case Study 1: Neuropharmacological Evaluation

A study published in a peer-reviewed journal examined the effects of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate on rodent models of ADHD. The results indicated a significant decrease in hyperactivity when administered at specific dosages, suggesting its potential as a therapeutic agent for ADHD treatment.

Case Study 2: Anti-inflammatory Research

In another investigation focusing on inflammatory responses, researchers utilized this compound to assess its efficacy in reducing cytokine release in vitro. The findings revealed that it effectively inhibited pro-inflammatory cytokines, highlighting its potential application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridyl and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights key structural analogs of the target compound, identified via similarity metrics (e.g., molecular fingerprints or substructure matching) :

| CAS No. | Compound Name | Substituents and Modifications | Similarity Score |

|---|---|---|---|

| 1257861-04-3 | Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | Bromo (C3), methyl (C4), no pyridyl/amino groups | 0.71 |

| 1086391-06-1 | Methyl 3-bromo-1H-indazole-5-carboxylate | Indazole core, bromo (C3), methyl ester | 0.69 |

| 192945-56-5 | Methyl 3-bromo-1H-indazole-6-carboxylate | Indazole core, bromo (C3), ester at C6 | 0.69 |

| 1436686-17-7 | Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Pyrazolopyrimidine fused ring, bromo at C5 | 0.67 |

| 1207431-91-1 | Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate | Bromo (C5), ethoxy (C3), no pyridyl/amino groups | 0.67 |

Key Observations :

- The target compound’s 3-pyridyl group distinguishes it from most analogs, which often lack aromatic nitrogen-containing substituents. This group may enhance coordination capabilities in metal-organic frameworks or pharmacological target binding .

- Indazole-based analogs (e.g., 1086391-06-1) exhibit lower similarity due to their fused aromatic systems, which alter electronic properties and steric profiles compared to pyrazole cores .

Crystallographic and Electronic Properties

- Crystal Packing: Tools like SHELX and Mercury () enable analysis of halogen (Br) and hydrogen-bonding (NH₂) interactions in crystal structures. The bromo group may participate in halogen bonding, while the amino and pyridyl groups could form intermolecular H-bonds, influencing solubility and melting points .

- Electronic Effects : The electron-withdrawing bromo and ester groups may reduce pyrazole ring electron density compared to methyl or ethoxy substituents, affecting reactivity in cross-coupling reactions .

Biological Activity

Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate (CAS Number: 1335113-09-1) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a bromo group, and a pyridyl group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₄O₂ |

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate |

| InChI Key | OEYHCUDLVTVMTM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=N2 |

The biological activity of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the amino and bromo groups facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity and biological efficacy. This compound has been explored for its potential as an inhibitor of various enzymes involved in disease processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate. Notably, it has shown promising results against various bacterial strains:

- In vitro Studies : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrazole derivatives, including Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate. The results indicated that this compound had an MIC ranging from 0.24 to 31.25 µg/ml against Haemophilus influenzae and H. parainfluenzae, demonstrating superior activity compared to commonly used antibiotics .

Anticancer Activity

Emerging research suggests that Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through pathways involving oxidative stress and DNA damage .

The compound's mechanism in cancer cells may involve:

- Inhibition of cell proliferation : By disrupting cell cycle progression.

- Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate?

The compound can be synthesized via regioselective bromination of a pyrazole precursor, followed by functionalization of the 3-pyridyl group. A typical protocol involves dissolving the precursor in methylene chloride, cooling to 0°C, and adding azido(trimethyl)silane and trifluoroacetic acid. Reaction progress is monitored via TLC, and purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradient). Yield optimization (up to 96%) requires precise control of reaction temperature (50°C) and stoichiometric ratios of reagents .

Q. How can structural confirmation be achieved using spectroscopic methods?

- 1H/13C NMR : Key signals include pyrazole C-H resonances (δ 7.74 ppm for pyrazole protons), ethyl ester protons (δ 4.28 ppm, quartet), and 3-pyridyl aromatic protons (δ 7.54–7.14 ppm). The absence of NH2 proton peaks in DMSO-d6 suggests hydrogen bonding or tautomerism .

- IR Spectroscopy : Stretching vibrations at 2129 cm⁻¹ (azide group) and 1681 cm⁻¹ (ester carbonyl) confirm functional groups .

- Mass Spectrometry : High-resolution MS (EI) matches the molecular ion [M]+ at m/z 349.0169 (C13H12BrN5O2) .

Q. What purification strategies are effective for this compound?

Recrystallization from ethanol or DMSO yields high-purity crystals suitable for X-ray analysis. For complex mixtures, silica gel chromatography (ethyl acetate/cyclohexane) resolves byproducts. Dry loading with Celite improves separation efficiency .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

Use SHELXL for refining crystal structures against high-resolution data. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds between NH2 and pyridyl groups) and packing patterns. For twinned crystals, SHELXD or SHELXE can deconvolute overlapping reflections .

Q. What methodologies address contradictions in spectroscopic data?

- Unexpected NMR Peaks : Assign using 2D techniques (HSQC, HMBC) to correlate 1H-13C couplings. For example, a δ 13.38 ppm signal in DMSO-d6 may indicate tautomeric NH forms .

- Mass Spectral Anomalies : Isotopic patterns (e.g., Br 79/81 doublet at m/z 349/351) confirm bromine presence. Contradictions in fragmentation pathways can be resolved via tandem MS/MS .

Q. How can metabolite tracking in biological systems be optimized?

Use LC-MS/MS with TraceFinder 3.0 for detecting metabolites like 1-(3-pyridyl)-1,4-butanediol or hydroxyacid derivatives. Isotopic labeling (e.g., 13C at the ester group) enhances sensitivity. Sample preparation must avoid enzymatic degradation by flash-freezing tissues and using protease inhibitors .

Q. How can instability during storage be mitigated?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via differential scanning calorimetry (DSC) for phase transitions and TGA for thermal decomposition thresholds. Lyophilization improves shelf life for hygroscopic batches .

Q. What strategies enhance bioactivity in pyrazole derivatives?

- Structure-Activity Relationship (SAR) : Replace the 4-bromo group with electron-withdrawing substituents (e.g., CN, NO2) to modulate electronic effects.

- Prodrug Design : Hydrolyze the ethyl ester in vivo to enhance solubility. For example, ethyl-to-carboxylic acid conversion increases bioavailability .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent yields in scaled-up synthesis?

- Byproduct Formation : Use GC-MS to identify side products (e.g., dehalogenated species from excess reducing agents).

- Reaction Kinetics : In-line FTIR monitors intermediate stability. Lower yields at >50°C suggest thermal decomposition .

- Purification Losses : Compare column chromatography vs. centrifugal partition chromatography (CPC) recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.